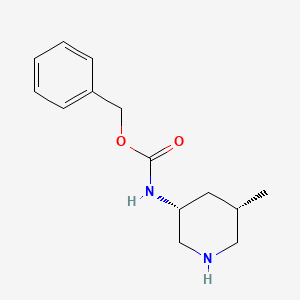

Benzyl ((3R,5S)-5-methylpiperidin-3-yl)carbamate

Description

Benzyl ((3R,5S)-5-methylpiperidin-3-yl)carbamate is a chiral piperidine derivative featuring a carbamate functional group at the 3-position and a methyl substituent at the 5-position of the piperidine ring. This compound is part of a broader class of nitrogen-containing heterocycles widely used in pharmaceutical synthesis as intermediates or bioactive agents. Its stereochemistry ((3R,5S)) is critical for interactions with biological targets, as enantiomeric purity often dictates pharmacological efficacy .

Piperidine derivatives like this are frequently employed as intermediates in drug development, such as in the synthesis of Tofacitinib citrate, a Janus kinase inhibitor .

Properties

Molecular Formula |

C14H20N2O2 |

|---|---|

Molecular Weight |

248.32 g/mol |

IUPAC Name |

benzyl N-[(3R,5S)-5-methylpiperidin-3-yl]carbamate |

InChI |

InChI=1S/C14H20N2O2/c1-11-7-13(9-15-8-11)16-14(17)18-10-12-5-3-2-4-6-12/h2-6,11,13,15H,7-10H2,1H3,(H,16,17)/t11-,13+/m0/s1 |

InChI Key |

GYXWATNYCRQYFI-WCQYABFASA-N |

Isomeric SMILES |

C[C@H]1C[C@H](CNC1)NC(=O)OCC2=CC=CC=C2 |

Canonical SMILES |

CC1CC(CNC1)NC(=O)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl ((3R,5S)-5-methylpiperidin-3-yl)carbamate typically involves the reaction of benzyl chloroformate with (3R,5S)-5-methylpiperidine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Benzyl ((3R,5S)-5-methylpiperidin-3-yl)carbamate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the carbamate group to an amine.

Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the piperidine ring.

Common Reagents and Conditions

Oxidation: Reagents such as m-chloroperbenzoic acid (mCPBA) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) can be used for substitution reactions.

Major Products

The major products formed from these reactions include N-oxides, amines, and substituted derivatives of the original compound.

Scientific Research Applications

Benzyl ((3R,5S)-5-methylpiperidin-3-yl)carbamate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzyl ((3R,5S)-5-methylpiperidin-3-yl)carbamate involves its interaction with specific molecular targets. The carbamate group can inhibit enzymes by forming a covalent bond with the active site, thereby blocking the enzyme’s activity. The piperidine ring may also interact with receptors or other proteins, influencing various biological pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Key Features and Differences

The following table summarizes structural analogs of Benzyl ((3R,5S)-5-methylpiperidin-3-yl)carbamate, highlighting variations in substituents, ring systems, and biological relevance:

Key Observations:

Ring System Variations :

- Piperidine (6-membered ring) derivatives (e.g., target compound) generally exhibit greater conformational flexibility compared to pyrrolidine (5-membered ring) analogs like the hydroxymethyl-pyrrolidine derivative . This impacts binding affinity in biological systems.

- Adamantane-based carbamates (e.g., compound from ) introduce rigid, hydrophobic cores, enhancing metabolic stability but reducing solubility.

Substituent Effects :

- The methyl group in the target compound enhances lipophilicity (logP ~2.1 estimated) compared to the hydroxymethyl analog (logP ~0.8), which is more polar due to the hydroxyl group .

- Benzyl vs. tert-butyl carbamates : Benzyl groups are easier to deprotect under catalytic hydrogenation, whereas tert-butyl carbamates require acidic conditions (e.g., TFA) .

Stereochemical Considerations: The (3R,5S) configuration in the target compound is critical for avoiding steric clashes in enzyme-binding pockets.

Analytical Data:

NMR Profiles :

- The target compound’s ¹H NMR would show distinct signals for the piperidine methyl group (~δ 1.2 ppm) and benzyl carbamate protons (~δ 5.0–7.4 ppm), similar to the adamantane derivative .

- The hydroxymethyl-pyrrolidine analog displays a broad peak for the hydroxyl group (~δ 3.5 ppm) absent in the target .

Mass Spectrometry :

- Molecular ion peaks for benzyl carbamates are typically observed at [M+Na]⁺ (e.g., m/z 352 for the adamantane derivative vs. m/z 248 for the target).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.